molecular formula C16H20ClNO3 B6634191 2-[1-[(2-Chloro-4-methylbenzoyl)amino]cyclohexyl]acetic acid

2-[1-[(2-Chloro-4-methylbenzoyl)amino]cyclohexyl]acetic acid

Cat. No. B6634191
M. Wt: 309.79 g/mol
InChI Key: NVLUWNQWMZUMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[(2-Chloro-4-methylbenzoyl)amino]cyclohexyl]acetic acid is a chemical compound that is commonly known as etodolac. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is used to treat pain and inflammation in conditions such as arthritis.

Mechanism of Action

The mechanism of action of 2-[1-[(2-Chloro-4-methylbenzoyl)amino]cyclohexyl]acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Etodolac selectively inhibits COX-2 enzymes, which are primarily responsible for inflammation, while sparing COX-1 enzymes, which are important for maintaining gastrointestinal and renal function.
Biochemical and Physiological Effects:
2-[1-[(2-Chloro-4-methylbenzoyl)amino]cyclohexyl]acetic acid has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to reduce joint stiffness and improve mobility in patients with arthritis. Etodolac has a longer half-life and a lower risk of gastrointestinal side effects compared to other 2-[1-[(2-Chloro-4-methylbenzoyl)amino]cyclohexyl]acetic acid, which makes it a preferred choice for long-term use in patients with chronic pain and inflammation.

Advantages and Limitations for Lab Experiments

Etodolac has been widely used in laboratory experiments to study the mechanisms of inflammation and pain. Its selective inhibition of COX-2 enzymes makes it a useful tool for studying the role of these enzymes in various physiological processes. However, etodolac has limitations in terms of its solubility and bioavailability, which can affect its efficacy in certain experimental settings.

Future Directions

There are several future directions for the study of 2-[1-[(2-Chloro-4-methylbenzoyl)amino]cyclohexyl]acetic acid. One area of research is the development of new formulations and delivery methods to improve its solubility and bioavailability. Another area of research is the investigation of its potential use in the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease. Additionally, further studies are needed to fully understand the long-term effects and safety of etodolac in patients with chronic pain and inflammation.
In conclusion, 2-[1-[(2-Chloro-4-methylbenzoyl)amino]cyclohexyl]acetic acid is a well-studied NSAID that has been shown to have anti-inflammatory and analgesic properties. Its selective inhibition of COX-2 enzymes and lower risk of gastrointestinal side effects make it a preferred choice for long-term use in patients with chronic pain and inflammation. Further research is needed to fully understand its potential use in the treatment of other inflammatory conditions and to develop new formulations and delivery methods to improve its efficacy.

Synthesis Methods

The synthesis of 2-[1-[(2-Chloro-4-methylbenzoyl)amino]cyclohexyl]acetic acid involves the condensation of 2-chloro-4-methylbenzoic acid with cyclohexylamine, followed by the reaction with chloroacetyl chloride. The resulting product is then hydrolyzed to obtain the final compound. This synthesis method has been well-established and has been used in the production of etodolac for commercial use.

Scientific Research Applications

2-[1-[(2-Chloro-4-methylbenzoyl)amino]cyclohexyl]acetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. Etodolac has also been found to have a longer half-life and a lower risk of gastrointestinal side effects compared to other 2-[1-[(2-Chloro-4-methylbenzoyl)amino]cyclohexyl]acetic acid.

properties

IUPAC Name

2-[1-[(2-chloro-4-methylbenzoyl)amino]cyclohexyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3/c1-11-5-6-12(13(17)9-11)15(21)18-16(10-14(19)20)7-3-2-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLUWNQWMZUMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2(CCCCC2)CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(2-Chloro-4-methylbenzoyl)amino]cyclohexyl]acetic acid

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